molecular formula C20H20F3N3O3 B6581504 3-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-1-[2-(trifluoromethyl)phenyl]urea CAS No. 1207022-63-6

3-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-1-[2-(trifluoromethyl)phenyl]urea

カタログ番号 B6581504
CAS番号: 1207022-63-6
分子量: 407.4 g/mol
InChIキー: DNWURUSPAPMINI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “3-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-1-[2-(trifluoromethyl)phenyl]urea” is a chemical compound with the molecular formula C25H24N4O5 . It is related to Apixaban (BMS-562247), a direct inhibitor of activated factor X (FXa), which is in development for the prevention and treatment of various thromboembolic diseases .

科学的研究の応用

3-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-1-[2-(trifluoromethyl)phenyl]urea has a variety of applications in scientific research. It is used as a receptor for various molecules, such as organic acids, amino acids, and peptides. It is also used as a building block for more complex molecules, such as peptides and proteins. Additionally, it has been used as a ligand for metal ions, such as zinc and copper, and has been used in the synthesis of biomolecules.

作用機序

Target of Action

The primary target of this compound, also known as Apixaban , is activated factor X (FXa) . FXa plays a crucial role in the coagulation cascade, which is responsible for blood clotting. By inhibiting FXa, Apixaban prevents the formation of blood clots .

Mode of Action

Apixaban acts as a direct inhibitor of FXa . It binds to FXa with an inhibitory constant of 0.08 nM, demonstrating over 30,000-fold selectivity for FXa over other human coagulation proteases . This binding results in a rapid onset of inhibition of FXa, affecting both free and prothrombinase- and clot-bound FXa activity .

Biochemical Pathways

By inhibiting FXa, Apixaban disrupts the coagulation cascade, thereby reducing thrombin generation . This leads to a decrease in the formation of blood clots, which is beneficial in the prevention and treatment of various thromboembolic diseases .

Pharmacokinetics

Apixaban exhibits good bioavailability, low clearance, and a small volume of distribution in animals and humans . It also has a low potential for drug-drug interactions . The elimination pathways for Apixaban include renal excretion, metabolism, and biliary/intestinal excretion . The major circulating metabolite of Apixaban in humans is a sulfate conjugate of Ο-demethyl apixaban, which is inactive against human FXa .

Result of Action

The inhibition of FXa by Apixaban results in a reduction in thrombin generation, leading to a decrease in blood clot formation . This has been shown to have antithrombotic efficacy in pre-clinical studies in animal models . The compound has been developed for the prevention and treatment of various thromboembolic diseases .

Action Environment

実験室実験の利点と制限

3-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-1-[2-(trifluoromethyl)phenyl]urea has a variety of advantages and limitations when used in lab experiments. One advantage is that it is relatively easy to synthesize and purify, making it suitable for use in a variety of experiments. Additionally, it is relatively stable, making it suitable for use in long-term experiments. However, it is also relatively expensive, making it unsuitable for large-scale experiments.

将来の方向性

3-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-1-[2-(trifluoromethyl)phenyl]urea has a variety of potential future applications. It could be used in the development of new drugs, as it has been found to act as an inhibitor of enzymes, such as proteases and phosphatases. Additionally, it could be used in the development of new materials, as it has been found to form strong hydrogen bonds and coordination bonds with metal ions. Furthermore, it could be used in the development of new biomolecules, as it has been found to bind to various receptors. Finally, it could be used in the development of new catalysts, as it has been found to act as a receptor for various molecules.

合成法

3-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-1-[2-(trifluoromethyl)phenyl]urea can be synthesized through a variety of methods. One method involves the condensation of 4-methoxy-3-phenyl-2-oxopiperidine with 2-(trifluoromethyl)phenyl isocyanate. This reaction is usually carried out in the presence of an acid catalyst, such as p-toluenesulfonic acid, in a solvent, such as acetonitrile. The product is then purified by recrystallization from a suitable solvent.

特性

IUPAC Name

1-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-3-[2-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20F3N3O3/c1-29-17-10-9-13(12-16(17)26-11-5-4-8-18(26)27)24-19(28)25-15-7-3-2-6-14(15)20(21,22)23/h2-3,6-7,9-10,12H,4-5,8,11H2,1H3,(H2,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNWURUSPAPMINI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)NC2=CC=CC=C2C(F)(F)F)N3CCCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。